molecular formula C21H29NO5S B612963 (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate CAS No. 201544-39-0

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate

Cat. No. B612963
CAS RN: 201544-39-0
M. Wt: 407.53
InChI Key: GCZNZHOPUUULAY-YLAFAASESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate, or BMMP 4-MBS, is an organic compound with a wide range of applications and potential uses in scientific research. It is a chiral compound composed of a benzyl group, a methyl group, an amino group, and a sulfonate group. BMMP 4-MBS has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of 2H-1,2-benzothiazine 1,1-dioxides : A study by Layman et al. (2005) explored the synthesis of 2H-1,2-benzothiazine 1,1-dioxides through heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. This process involves photostimulated reactions and has implications for the development of tricyclic benzothiazine derivatives, showcasing the versatility of sulfonamide compounds in synthesizing complex chemical structures (Layman, Greenwood, Downey, & Wolfe, 2005).

Potential photoacid generators : Plater, Harrison, and Killah (2019) investigated bis-oxime and mono-oxime derivatives of acenaphthenequinone and benzil, respectively, sulfonated with 4-methylbenzenesulfonyl chloride for their potential as photoacid generators in polymer resists. This research highlights the application of sulfonate compounds in materials science, particularly in the development of photoresponsive materials (Plater, Harrison, & Killah, 2019).

Biological Applications

Antibacterial agents : Abbasi et al. (2015) described the synthesis and evaluation of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents. The study demonstrates the antibacterial potential of sulfonamide derivatives, offering insights into their use in developing new antimicrobial compounds (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Antineoplastic activity : Dutta, Ravali, Ray, and Nagarajan (2015) synthesized and characterized 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, assessing their antineoplastic activity in vitro and in vivo. This work highlights the therapeutic potential of sulfonamide derivatives in cancer treatment, showing significant activity against various human cancer cell lines and in animal models (Dutta, Ravali, Ray, & Nagarajan, 2015).

Material Science and Polymer Applications

Solid Lipid Nanoparticles for Sustained Release : Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications. This study showcases the application of sulfonate derivatives in enhancing the delivery and efficacy of agricultural chemicals, highlighting their role in developing advanced materials for controlled release systems (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

properties

IUPAC Name

benzyl (2S,3R)-3-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C7H8O3S/c1-4-11(2)13(15-3)14(16)17-10-12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11,13,15H,4,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t11-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNZHOPUUULAY-YLAFAASESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743188
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201544-39-0
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.